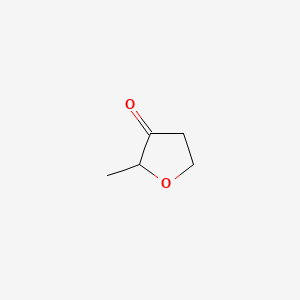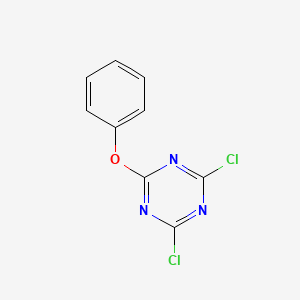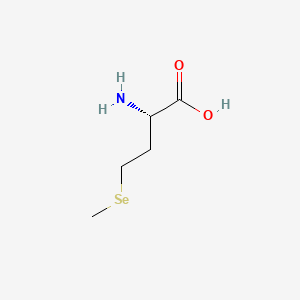
Selenomethionine
Übersicht
Beschreibung
Selenomethionine (SeMet) is an amino acid that incorporates selenium in place of sulfur in methionine, making it an important organic selenium compound in biology. It is synthesized in plants and some fungi and enters mammalian cells through nutrition. SeMet is known for its redox activity under physiological conditions and provides protection against reactive oxygen species (ROS) and other oxidants. It can replace methionine in biomolecules, contributing to a family of redox-active metabolites with implications in nutrition, aging, health, and redox biology .
Synthesis Analysis
SeMet can be synthesized from protected L-glutamic and L-aspartic acid derivatives using radical chain reactions. For instance, irradiation of mixed anhydrides in the presence of dimethyldiselenide yields protected L-selenomethionine. Additionally, selenocyanating agents like triselenocyanide Se3(CN)2 have been used for radical selenocyanation, which is a precursor for the diselenide moiety of L-selenocystine . Another synthesis approach involves the condensation of amino acid derivatives with lithium methaneselenolate, which is prepared from metal selenium and deuterated methyl iodide, resulting in D- and L-selenomethionine labeled with deuterium and selenium-82 .
Molecular Structure Analysis
The molecular structure of SeMet has been characterized using various spectroscopic techniques. For example, the oxidation products of SeMet have been studied using 77Se NMR, revealing signals corresponding to selenoxides and hypervalent selenium heterocycles known as selenuranes. These selenuranes are formed by the reaction of the selenoxide with the amine or acid group of the amino acid .
Chemical Reactions Analysis
SeMet undergoes various chemical reactions, including redox reactions with platinum(IV) anticancer prodrugs, which occur at a significantly faster rate than with methionine. The redox stoichiometry suggests that SeMet is oxidized to selenomethionine selenoxide, which has been identified by mass spectral analysis . Pulse radiolysis studies have shown that SeMet reacts with hydroxyl radicals to form selenium-centered radical cations, which can further react to form dimer radical cations or undergo decarboxylation to produce amino radicals .
Physical and Chemical Properties Analysis
SeMet's physical and chemical properties are influenced by its redox activity. It is known to quench fluorescence via electron transfer when paired with p-cyanophenylalanine, making it a useful probe for protein structure . The incorporation of SeMet into proteins has been used to facilitate the determination of three-dimensional structures through multiwavelength anomalous diffraction (MAD) . SeMet's redox properties also have implications in aging and age-related diseases due to its protective role against oxidative damage .
Wissenschaftliche Forschungsanwendungen
Plant Nutrition and Biofortification
- Field : Plant Science
- Application : SeMet is used in hydroponic experiments to investigate the processes and mechanisms of organic Selenium (Se) uptake, translocation, and transformation in wheat .
- Methods : The uptake and translocation of SeMet and Selenomethionine-Oxide (SeOMet) were studied in wheat seedlings. The study also investigated the effects of the aquaporin inhibitor AgNO3 on the uptake of SeMet and SeOMet .
- Results : The results showed that Se uptake by the roots and the root-to-shoot translocation factor under the SeMet treatment were higher than those under the selenite, selenate, and SeOMet treatments .
Bioconjugation in Protein Chemistry
- Field : Protein Chemistry
- Application : SeMet is used as an expressible handle for bioconjugations .
- Methods : Guided by a careful study of the SeMet benzylation, the reaction was refined to meet the requirements of practical protein bioconjugation .
- Results : SeMet exhibits unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine. The resulting benzylselenonium adduct is stable at physiological pH, is selectively labile to glutathione, and embodies a broadly tunable cleavage profile .
Selenium-Containing Peptides
- Field : Biochemistry
- Application : Selenium-containing peptides, including SeMet, have been reported to have various bioactivities .
- Methods : Various studies have been conducted to investigate the bioactivities of selenium-containing peptides .
- Results : Selenium-containing peptides have been found to have neuroprotective, anti-inflammatory, anticancer, antioxidant, hepatoprotective, and immunomodulatory roles .
Animal Nutrition
- Field : Animal Science
- Application : SeMet is used as a source of selenium for all species .
- Methods : Studies with laying hens and pigs for fattening were conducted to investigate the efficiency of SeMet as a source of selenium .
- Results : SeMet was found to be an efficient source of selenium for all species .
Antioxidant Formation
- Field : Health Science
- Application : SeMet combines with proteins in the body to form antioxidants called selenoproteins .
- Methods : The formation of selenoproteins from SeMet in the body has been studied .
- Results : Selenoproteins help protect against free radicals, the unstable molecules that can cause damage to cells in your body .
Enzymes Involved in the Selenomethionine Cycle
- Field : Genomics
- Application : SeMet is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . This study was conducted on Cardamine hupingshanensis, a plant species .
- Methods : Whole genome identification, molecular docking, and expression analysis of enzymes involved in the SeMTC were carried out . The enzymes include S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH), and methionine synthase (MTR) .
- Results : The study identified 45 genes involved in SeMTC in the C. hupingshanensis genome . The expression levels of four enzymes under selenium stress revealed that certain genes were upregulated to varying degrees, verifying that SeMTC enzymes were involved in response to selenium stress .
Aging and Age-Related Diseases
- Field : Health Science
- Application : SeMet has implications in aging and various age-related diseases .
- Methods : SeMet is extraordinarily redox active under physiological conditions and via its catalytic selenide/selenoxide couple provides protection against reactive oxygen species (ROS) and other possibly harmful oxidants .
- Results : SeMet, proteins containing SeMet, and metabolites of SeMet form a powerful triad of redox-active metabolites with a plethora of biological implications .
Oral Supplementation
- Field : Nutritional Science
- Application : SeMet is evaluated for oral supplementation using in vitro, ex vivo, and in vivo models .
- Methods : The study involves the entrapment of SeMet in nanoparticles for oral supplementation .
- Results : The results of this study are not explicitly mentioned in the search results .
Safety And Hazards
Selenomethionine should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S)-2-amino-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046824 | |
| Record name | Selenium-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Seleno-L-methionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17237 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
L-selenomethionine | |
CAS RN |
3211-76-5 | |
| Record name | L-Selenomethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenomethionine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenomethionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11142 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selenomethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Selenium-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964MRK2PEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



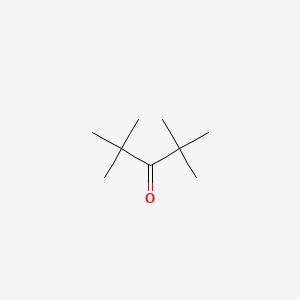
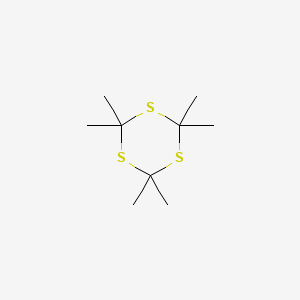


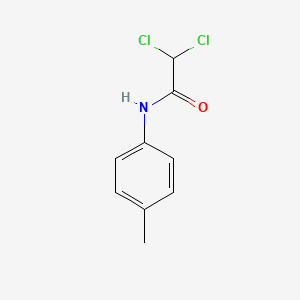
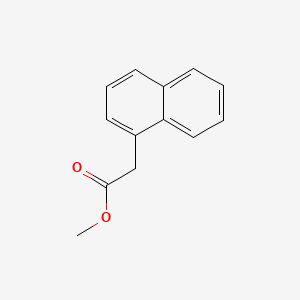
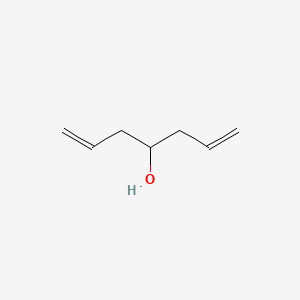

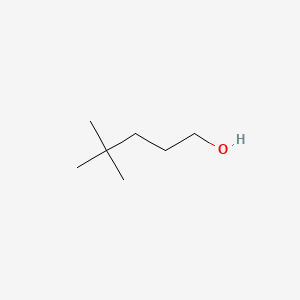

![2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B1294638.png)
